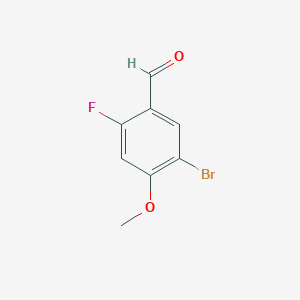

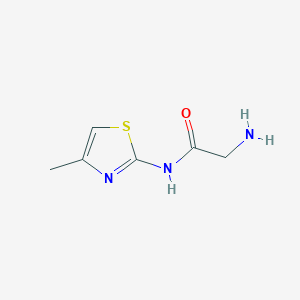

2-Amino-N-(4-methylthiazol-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

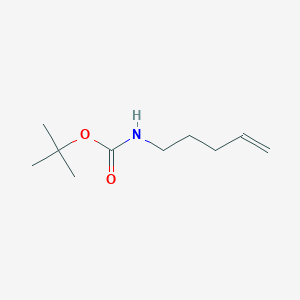

2-Amino-N-(4-methylthiazol-2-yl)acetamide is a chemical compound with the molecular formula C6H9N3OS . It is used for research purposes .

Synthesis Analysis

The synthesis of 2-Amino-N-(4-methylthiazol-2-yl)acetamide and its derivatives has been achieved through various synthetic pathways. For example, one study reported the synthesis of 2-aminothiazole derivatives by the reaction of 3-oxo-N-arylbutanamide with N-bromosuccinimide and cyclization with thiourea . Another study reported the synthesis of thiazole derivatives by the reaction of 2-amino-4-arylthiazoles with molecular bromine under acid conditions .Molecular Structure Analysis

The molecular structure of 2-Amino-N-(4-methylthiazol-2-yl)acetamide consists of a thiazole ring, which is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms . The molecular weight of this compound is 171.22 g/mol.Aplicaciones Científicas De Investigación

Application in Drug Development

Scientific Field

This compound is used in the field of Pharmaceutical Chemistry .

Application Summary

The thiazole ring, which is a part of the “2-Amino-N-(4-methylthiazol-2-yl)acetamide” structure, is an important heterocycle in the world of chemistry . It has many reactive positions where various reactions may take place, making it a versatile moiety contributing to the development of various drugs and biologically active agents .

Methods of Application

A novel group of analogues have been produced via the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in EtOH, which resulted in the formation of an ester compound during the early stage of synthesis .

Results or Outcomes

These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

Application in Antimicrobial Activity

Scientific Field

This compound is used in the field of Medicinal Chemistry .

Application Summary

The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species .

Methods of Application

The antimicrobial activity was evaluated using the turbidimetric method .

Results or Outcomes

The results of the antimicrobial activity evaluation are not explicitly mentioned in the source .

Application in Anticancer Activity

Scientific Field

This compound is used in the field of Cancer Research .

Application Summary

The compound demonstrated potent cytotoxic effects against various cancer cell lines .

Methods of Application

The anticancer activity was evaluated against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

Results or Outcomes

The compound demonstrated its most potent cytotoxic effects against the non-small cell lung cancer cell line HOP-62 (GP = −17.47%), CNS cancer SF-539 (GP = −49.97%), melanoma MDA-MB-435 (GP = −22.59%), ovarian cancer OVCAR-8 (GP = −27.71%), prostate cancer DU-145 (GP = −44.35%), and breast cancer MDA-MB-468 (GP = −15.65%) .

Application in Antioxidant Activity

Scientific Field

This compound is used in the field of Biochemistry .

Application Summary

The literature reports many synthetic pathways of these 2-aminothiazoles associated with antioxidant activities .

Methods of Application

The antioxidant activity of the compound is usually evaluated using various in vitro assays .

Results or Outcomes

The results of the antioxidant activity evaluation are not explicitly mentioned in the source .

Application in Anti-inflammatory Activity

Scientific Field

This compound is used in the field of Immunology .

Application Summary

The compound has been associated with anti-inflammatory activities .

Methods of Application

The anti-inflammatory activity of the compound is usually evaluated using various in vitro and in vivo assays .

Results or Outcomes

The results of the anti-inflammatory activity evaluation are not explicitly mentioned in the source .

Application in Treatment of Bacterial and Fungal Diseases

Scientific Field

This compound is used in the field of Microbiology .

Application Summary

The compound has been reported to have good to moderate anti-bacterial and anti-fungal activity .

Methods of Application

The antimicrobial activity of the compound is usually evaluated using various in vitro assays .

Direcciones Futuras

The future directions of research on 2-Amino-N-(4-methylthiazol-2-yl)acetamide could involve further investigation of its biological activities and potential therapeutic applications. For example, 2-aminothiazole derivatives have been reported to possess a broad pharmacological spectrum, including antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities .

Propiedades

IUPAC Name |

2-amino-N-(4-methyl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3OS/c1-4-3-11-6(8-4)9-5(10)2-7/h3H,2,7H2,1H3,(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSZWAWRXWNJTGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-N-(4-methylthiazol-2-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.